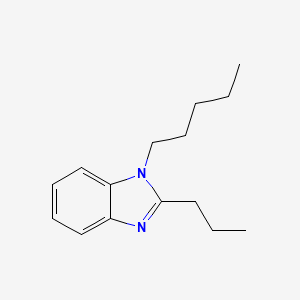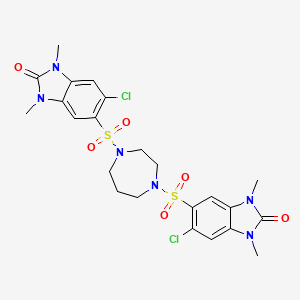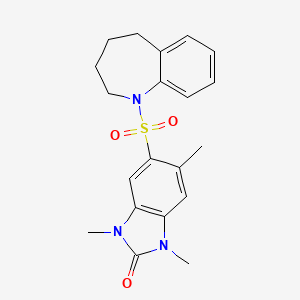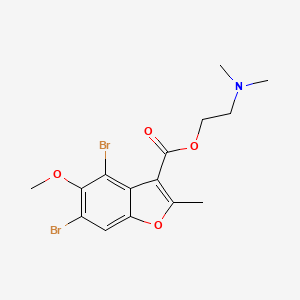![molecular formula C24H17Cl2N3O B15002292 [4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15002292.png)
[4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound characterized by its unique structure, which includes a dihydropyrimido[1,2-a]benzimidazole core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. The starting materials often include 2,6-dichloroaniline, which undergoes a series of reactions such as condensation, cyclization, and methylation to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
化学反应分析
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
- Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidation : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
- Reduction : Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
- Substitution : Halogenating agents, nucleophiles, electrophiles, varying solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds:
- 4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone shares similarities with other dihydropyrimido[1,2-a]benzimidazole derivatives.
- Other halogenated benzimidazoles : Compounds with similar core structures but different substituents.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and bioactivity, making it a valuable molecule for further research and development.
属性
分子式 |
C24H17Cl2N3O |
|---|---|
分子量 |
434.3 g/mol |
IUPAC 名称 |
[4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C24H17Cl2N3O/c1-14-20(23(30)15-8-3-2-4-9-15)22(21-16(25)10-7-11-17(21)26)29-19-13-6-5-12-18(19)28-24(29)27-14/h2-13,22H,1H3,(H,27,28) |
InChI 键 |
CFSPBNVFVLNTSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=CC=C4Cl)Cl)C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-chlorophenyl)sulfonyl]-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002210.png)


![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B15002227.png)
![5-(2-chlorophenyl)-7-methoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15002234.png)
![3-(4-Fluorophenyl)-7-[4-(methylsulfanyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15002250.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B15002254.png)
![1'-(2-chlorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B15002258.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide](/img/structure/B15002265.png)
![1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine](/img/structure/B15002270.png)


![Methyl 4-[6-(diethylcarbamoyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B15002282.png)
![(2S,5S,6S,8S,9S)-2,4,6,8,9-pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-3-ene](/img/structure/B15002285.png)
